

# The Role of SAHM1 in T-Cell Acute Lymphoblastic Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy characterized by the proliferation of immature T-lymphocytes. A significant driver of this disease is the aberrant activation of the NOTCH1 signaling pathway, which is mutated in over 60% of T-ALL cases.[1] This has made the NOTCH1 pathway a prime target for therapeutic intervention. One such therapeutic strategy involves the use of **SAHM1**, a synthetic, cell-permeable, stabilized α-helical peptide designed to directly inhibit the NOTCH1 transcriptional complex. This technical guide provides an in-depth overview of the role of **SAHM1** in T-ALL, including its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function.

## **Mechanism of Action of SAHM1**

**SAHM1** is a stapled  $\alpha$ -helical peptide that functions as a direct antagonist of the NOTCH1 transcriptional machinery.[2] In canonical NOTCH1 signaling, the intracellular domain of NOTCH1 (ICN1) translocates to the nucleus and forms a ternary complex with the DNA-binding protein CSL (CBF1/RBP-J $\kappa$ ) and the coactivator Mastermind-like 1 (MAML1). This complex is essential for the transcription of NOTCH1 target genes that promote cell proliferation and survival.



**SAHM1** is designed to mimic the α-helical structure of a key binding domain in MAML1.[3] By doing so, **SAHM1** competitively binds to the ICN1-CSL complex, effectively preventing the recruitment of endogenous MAML1.[3][4] This disruption of the active transcriptional complex leads to the genome-wide suppression of NOTCH-activated genes, including critical oncogenes in T-ALL such as HES1, MYC, and DTX1.[2]



Click to download full resolution via product page

# **Preclinical Efficacy of SAHM1 in T-ALL**



The anti-leukemic effects of **SAHM1** have been demonstrated in both in vitro and in vivo models of T-ALL.

## **In Vitro Studies**

Treatment of various human T-ALL cell lines with **SAHM1** has shown potent and specific anti-proliferative effects.[2]

| Cell Line              | SAHM1<br>Concentration | Effect on<br>Proliferation | Induction of<br>Apoptosis | Reference |
|------------------------|------------------------|----------------------------|---------------------------|-----------|
| KOPT-K1                | 20 μΜ                  | Significant reduction      | Yes                       | [1]       |
| HPB-ALL                | 20 μΜ                  | Significant reduction      | Yes                       | [1]       |
| CUTLL1                 | 15 μΜ                  | Marked reduction           | Not specified             | [3]       |
| SUPT1                  | 15 μΜ                  | Marked reduction           | Not specified             | [3]       |
| TALL-1                 | 15 μΜ                  | Marked reduction           | Not specified             | [3]       |
| DND-41                 | 15 μΜ                  | Marked reduction           | Not specified             | [3]       |
| JURKAT (PTEN-<br>null) | Not specified          | No significant effect      | No                        | [2][3]    |
| MOLT-4 (PTEN-<br>null) | Not specified          | No significant<br>effect   | No                        | [3]       |

## **In Vivo Studies**

A murine model of NOTCH1-driven T-ALL was utilized to evaluate the in vivo efficacy of **SAHM1**.[3]



| Treatment<br>Group | Dosage                  | Reduction in<br>Spleen Weight<br>(vs. Vehicle) | Reduction in<br>Circulating<br>Leukemic<br>Cells (vs.<br>Vehicle) | Reference |
|--------------------|-------------------------|------------------------------------------------|-------------------------------------------------------------------|-----------|
| SAHM1              | 5 μM (ex vivo)          | Statistically significant (P = 0.001)          | 100-fold<br>reduction (P =<br>0.0026)                             | [3]       |
| SAHM1              | 30 mg/kg twice<br>daily | Not specified                                  | Significant<br>reduction in<br>tumor burden (P<br>= 0.02)         | [5]       |
| SAHM1              | 35 mg/kg once<br>daily  | Not specified                                  | Not statistically significant (P = 0.17)                          | [5]       |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of **SAHM1**.

## **Cell Proliferation Assay**

This assay is used to assess the effect of **SAHM1** on the growth of T-ALL cell lines.

- Cell Culture: Human T-ALL cell lines (e.g., KOPT-K1, HPB-ALL, CUTLL1, SUPT1, TALL-1, DND-41) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Treatment: Cells are seeded in 96-well plates and treated with SAHM1 (e.g., at a final concentration of 15 μM or 20 μM), a control peptide (SAHM1-D1), a known NOTCH inhibitor



(e.g., 15 μM DAPT), or vehicle (DMSO).

- Incubation: Cells are incubated for specified time points (e.g., 3 and 6 days).
- Proliferation Measurement: Cell proliferation is assessed using a standard method such as the MTT or XTT assay, or by cell counting using a hemocytometer or an automated cell counter.

# **Apoptosis Assay (Caspase-Glo® 3/7 Assay)**

This assay quantifies the induction of apoptosis in T-ALL cells following **SAHM1** treatment.

#### Protocol:

- Cell Treatment: T-ALL cells are treated with SAHM1, control peptide, or vehicle as described
  in the cell proliferation assay.
- Reagent Preparation: The Caspase-Glo® 3/7 reagent is prepared according to the manufacturer's instructions (Promega).
- Assay Procedure: An equal volume of the Caspase-Glo® 3/7 reagent is added to the cell suspension in each well of a 96-well plate.
- Incubation: The plate is incubated at room temperature for 1-2 hours.
- Luminescence Measurement: Luminescence, which is proportional to caspase-3 and -7 activity, is measured using a luminometer.

## Quantitative Real-Time PCR (gRT-PCR)

This technique is used to measure the expression levels of NOTCH1 target genes.

- RNA Extraction: Total RNA is extracted from treated and untreated T-ALL cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
- Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).



- qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probes for the target genes (HES1, MYC, DTX1) and a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis: The relative gene expression is calculated using the  $\Delta\Delta$ Ct method.



Click to download full resolution via product page

## In Vivo T-ALL Mouse Model

This model is essential for evaluating the therapeutic potential of **SAHM1** in a living organism.



#### Model Generation:

- Hematopoietic stem and progenitor cells are isolated from the bone marrow of C57BL/6 mice.
- These cells are retrovirally transduced with a vector expressing a constitutively active form of human NOTCH1 (e.g., L1601PΔP) and a reporter gene such as Green Fluorescent Protein (GFP).
- The transduced cells are then transplanted into lethally irradiated recipient mice.
- **SAHM1** Treatment: Once the leukemia is established (monitored by bioluminescence imaging or peripheral blood analysis), mice are treated with **SAHM1** (e.g., 30 mg/kg twice daily via intraperitoneal injection) or vehicle.
- Monitoring and Analysis:
  - Leukemia progression is monitored by bioluminescence imaging (for luciferase-expressing leukemic cells) and by quantifying the percentage of GFP-positive cells in the peripheral blood via flow cytometry.
  - At the end of the study, mice are euthanized, and spleens are weighed to assess tumor burden.
  - Bone marrow and spleen tissues can be collected for immunohistochemical analysis.

## Immunohistochemistry for GFP

This technique is used to visualize the infiltration of leukemic cells in tissues.

- Tissue Preparation: Bone marrow and spleen tissues from the mouse model are fixed in formalin and embedded in paraffin.
- Sectioning: Thin sections (e.g., 5 μm) are cut from the paraffin blocks and mounted on slides.



- Antigen Retrieval: The slides are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., by heating in a citrate buffer).
- Staining:
  - The sections are incubated with a primary antibody against GFP.
  - This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
  - A chromogenic substrate is then added to produce a colored precipitate at the site of the antigen.
- Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then mounted for microscopy.

## Conclusion

**SAHM1** represents a promising therapeutic agent for T-ALL by directly targeting the core of the oncogenic NOTCH1 signaling pathway. Its ability to disrupt the formation of the active transcriptional complex leads to the suppression of key leukemogenic genes, resulting in reduced cell proliferation and induction of apoptosis in T-ALL cells. The preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for the further development of **SAHM1** and similar targeted therapies for the treatment of T-ALL. This technical overview serves as a comprehensive resource for researchers and drug development professionals working to advance novel treatments for this aggressive leukemia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. researchgate.net [researchgate.net]



- 2. rndsystems.com [rndsystems.com]
- 3. Direct inhibition of the NOTCH transcription factor complex PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct inhibition of the NOTCH transcription factor complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (SAHM1) abrogates the hallmarks of allergic asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of SAHM1 in T-Cell Acute Lymphoblastic Leukemia: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858065#role-of-sahm1-in-t-cell-acute-lymphoblastic-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com